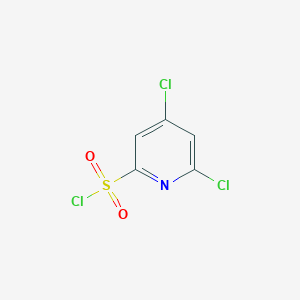

4,6-Dichloropyridine-2-sulfonyl chloride

Description

Contextualization of Sulfonyl Chlorides as Pivotal Synthetic Intermediates

Sulfonyl chlorides are a cornerstone of modern organic and medicinal synthesis, valued for their high reactivity and versatility. bldpharm.com As powerful electrophiles, they readily react with a wide array of nucleophiles, making them indispensable for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. nih.govnih.gov The sulfonamide linkage, in particular, is a key structural motif in a vast number of therapeutic agents, a trend that began with the discovery of the antibacterial activity of sulfonamide-based drugs in the 1930s. nih.gov

Beyond their role in forming stable linkages, sulfonyl chlorides serve as precursors to a variety of reactive intermediates. Their application in synthesis extends to their use as sources of sulfenes, sulfonyl radicals, and even aryl groups in certain cross-coupling reactions. bldpharm.com The development of novel methods for the synthesis of sulfonyl chlorides, moving from harsh traditional conditions to milder, more functional-group-tolerant protocols, has further expanded their utility in the late-stage functionalization of complex molecules. nih.govorganic-chemistry.org

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is one of the most pervasive structural motifs in contemporary chemical science. Its presence is notable in pharmaceuticals, agrochemicals, and materials science. This significance stems from the pyridine scaffold's ability to engage in hydrogen bonding, its aromatic nature, and its capacity to be readily functionalized.

In the realm of medicinal chemistry, pyridine and its derivatives are integral components of numerous FDA-approved drugs. chem960.comleyan.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for drug-receptor interactions and for improving the pharmacokinetic properties of a molecule. Furthermore, the pyridine scaffold is found in various natural products, including vitamins like niacin and alkaloids. glpbio.com The continuous exploration of pyridine derivatives highlights their enduring importance in the discovery of new therapeutic agents. chem960.comleyan.com

Positioning of 4,6-Dichloropyridine-2-sulfonyl chloride within the Class of Halogenated Pyridyl Sulfonyl Chlorides

4,6-Dichloropyridine-2-sulfonyl chloride is a specific member of the halogenated pyridyl sulfonyl chloride family. The presence of chlorine atoms on the pyridine ring significantly influences the compound's reactivity and electronic properties. Halogenation of the pyridine ring generally increases the electrophilicity of the sulfonyl chloride group, making it a more potent reagent.

While detailed research on 4,6-dichloropyridine-2-sulfonyl chloride itself is not extensively documented in publicly available literature, its chemical identity is established.

| Property | Value |

|---|---|

| CAS Number | 1393558-17-2 |

| Molecular Formula | C₅H₂Cl₃NO₂S |

| Molecular Weight | 246.50 g/mol |

The strategic placement of chloro substituents and the sulfonyl chloride group on the pyridine ring creates distinct sites for potential nucleophilic aromatic substitution reactions, in addition to the reactions of the sulfonyl chloride moiety. The study of related dichlorinated pyridyl and pyrimidyl sulfonyl chlorides suggests that these molecules are versatile intermediates for the synthesis of complex, polysubstituted heterocyclic compounds.

Historical Overview and Evolution of Research on Pyridine Sulfonyl Chlorides

The historical development of pyridine sulfonyl chlorides is intertwined with the broader history of pyridine chemistry and the evolution of sulfonamide-based drugs. Early methods for the synthesis of aryl and heteroaryl sulfonyl chlorides often relied on forceful conditions that were not compatible with many functional groups.

A significant advancement in the synthesis of pyridyl sulfonyl chlorides was the application of the Sandmeyer reaction. This method involves the diazotization of an aminopyridine, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. While effective, this process traditionally required the use of gaseous sulfur dioxide and solvents like acetic acid, which presented challenges for large-scale production and product purification.

In recent years, research has focused on developing more practical and environmentally benign synthetic routes. These modern approaches include the use of stable sulfur dioxide surrogates and milder reaction conditions, allowing for the synthesis of a wider range of functionalized pyridyl sulfonyl chlorides. organic-chemistry.org The development of methods for the direct conversion of primary sulfonamides to sulfonyl chlorides also represents a significant step forward, enabling late-stage functionalization of complex molecules containing a pyridine ring. nih.gov This evolution in synthetic methodology continues to expand the accessibility and application of this important class of chemical intermediates.

Properties

Molecular Formula |

C5H2Cl3NO2S |

|---|---|

Molecular Weight |

246.5 g/mol |

IUPAC Name |

4,6-dichloropyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-1-4(7)9-5(2-3)12(8,10)11/h1-2H |

InChI Key |

CJYVEIODAFIXCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloropyridine 2 Sulfonyl Chloride

Retrosynthetic Analysis Approaches for 4,6-Dichloropyridine-2-sulfonyl chloride

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by deconstructing it into simpler, readily available starting materials. For 4,6-Dichloropyridine-2-sulfonyl chloride, two primary disconnection strategies are considered.

The first and most straightforward disconnection is at the sulfur-chlorine bond (S-Cl). This leads to the precursor 4,6-dichloropyridine-2-sulfonic acid or its corresponding salt. This approach relies on well-established methods for converting sulfonic acids into sulfonyl chlorides using standard chlorinating agents.

A more fundamental disconnection involves cleaving the carbon-sulfur bond (C-S). This strategy points towards a 4,6-dichloropyridine synthon, which would require the introduction of a sulfur-containing group at the C2 position. This could be achieved through various methods, including the functionalization of a pre-existing dichloropyridine with a thiol, disulfide, or a related sulfur-containing nucleophile, followed by oxidative chlorination. These two distinct retrosynthetic pathways form the basis for the primary synthetic methodologies discussed in the following sections.

Precursor Chemistry and Starting Materials for Chlorosulfonation

The synthesis of 4,6-Dichloropyridine-2-sulfonyl chloride is heavily dependent on the availability and synthesis of key precursors, namely the appropriately substituted dichloropyridine core and a suitable sulfur-containing starting material.

Synthesis of Dichloropyridine Precursors

The formation of the 4,6-dichloropyridine scaffold is a critical initial step. Polychlorinated pyridines can be prepared by reacting a chloro-substituted (trichloromethyl)pyridine with chlorine at high temperatures (at least 160°C) in the presence of a catalyst. google.com Another common approach involves the chlorination of dihydroxypyridines or pyrimidines, which serve as robust precursors. For instance, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) using chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of an organic base, or with phosgene. google.comgoogle.comguidechem.com While the substrate is a pyrimidine, the chlorination chemistry of the analogous dihydroxypyridine follows similar principles. These methods provide access to the core heterocyclic structure required for subsequent functionalization to the target sulfonyl chloride.

Direct Chlorosulfonation Techniques from Sulfur-Containing Compounds

Direct chlorosulfonation methods offer an efficient route by converting a sulfur-functionalized dichloropyridine directly into the sulfonyl chloride. This typically involves an oxidative process where a thiol or a related sulfur derivative is transformed in a single step.

A well-documented method for preparing sulfonyl chlorides is the oxidative chlorination of thiols or disulfides. organic-chemistry.orgacs.org In a typical procedure applicable to this synthesis, the corresponding precursor, 4,6-dichloropyridine-2-thiol or its disulfide, would be treated with a strong oxidizing and chlorinating system. For example, reacting a thiol with chlorine gas in an aqueous acidic medium is a known method for producing sulfonyl chlorides. acs.org Another effective reagent system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which can convert aromatic, heterocyclic, and aliphatic thiols into their respective sulfonyl chlorides with high efficiency and short reaction times. organic-chemistry.orgacs.org A similar transformation for pyridine-2-thiol (B7724439) has been achieved using sodium hypochlorite (B82951) in concentrated sulfuric acid. Furthermore, sodium chlorite (B76162) (NaClO₂) has been effectively used for the oxidative chlorination of azaarenethiols in water, providing the corresponding azaarenesulfonyl chlorides in good yields after simple extraction. tandfonline.comresearchgate.net

| Precursor | Reagent System | Key Conditions | Outcome |

| 4,6-Dichloropyridine-2-thiol | Chlorine gas (Cl₂) / Aqueous Acid | Controlled temperature | Oxidative chlorination to sulfonyl chloride |

| 4,6-Dichloropyridine-2-thiol | H₂O₂ / SOCl₂ | Mild conditions, room temp. | Rapid conversion to sulfonyl chloride organic-chemistry.orgacs.org |

| 4,6-Dichloropyridine-2-thiol | Sodium Chlorite (NaClO₂) / Water | Aqueous solvent | Forms azaarenesulfonyl chloride tandfonline.comresearchgate.net |

| 2,2'-Dithiobis(4,6-dichloropyridine) | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Acetonitrile/Acetic Acid/Water | Good to excellent yields of sulfonyl chloride lookchem.com |

An alternative and often more convenient method avoids the direct handling of odorous thiols by using S-alkylisothiourea salts as precursors. organic-chemistry.orgorganic-chemistry.org This approach involves two main steps. First, a suitable electrophilic dichloropyridine, such as 2,4,6-trichloropyridine, is reacted with thiourea (B124793) to form the corresponding S-(4,6-dichloropyridin-2-yl)isothiourea salt. This salt is typically a stable, odorless solid.

In the second step, this salt undergoes oxidative chlorosulfonation. Reagents such as N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite) can be used to achieve this transformation under mild conditions, yielding the desired 4,6-Dichloropyridine-2-sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its use of readily available and less hazardous reagents and its operational simplicity. organic-chemistry.org

| Step | Starting Material | Reagent | Product |

| 1 | 2,4,6-Trichloropyridine + Thiourea | - | S-(4,6-dichloropyridin-2-yl)isothiourea salt |

| 2 | S-(4,6-dichloropyridin-2-yl)isothiourea salt | N-Chlorosuccinimide (NCS) or NaOCl | 4,6-Dichloropyridine-2-sulfonyl chloride organic-chemistry.orgorganic-chemistry.org |

Chlorination of Sulfonic Acids and Their Salts

The conversion of a sulfonic acid to a sulfonyl chloride is a classic and reliable transformation in organic synthesis. This method involves the initial preparation of 4,6-dichloropyridine-2-sulfonic acid, which is then chlorinated. The sulfonic acid precursor can be synthesized through various routes, such as the direct sulfonation of 4,6-dichloropyridine or, more commonly, by the strong oxidation of 4,6-dichloropyridine-2-thiol.

Once the sulfonic acid or its salt (e.g., sodium 4,6-dichloropyridine-2-sulfonate) is obtained, it can be converted to the target sulfonyl chloride using standard chlorinating agents. A European patent describes a process for preparing chlorinated pyridinesulphonic acid chlorides from hydroxypyridine-sulphonic acids by treatment with phosphorus trichloride (B1173362) and chlorine gas. google.com More conventional reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). These reagents effectively replace the hydroxyl group of the sulfonic acid with a chlorine atom to yield 4,6-Dichloropyridine-2-sulfonyl chloride.

Optimization of Reaction Conditions for 4,6-Dichloropyridine-2-sulfonyl chloride Preparation

The selection of a solvent is critical in the synthesis of sulfonyl chlorides as it affects reactant solubility, reaction rates, and sometimes the reaction pathway itself. nih.govresearchgate.net The polarity of the solvent can play a significant role; polar organic solvents are often preferred for their ability to dissolve reactants and facilitate the desired chemical transformations. mdpi.com

In related sulfonyl chloride syntheses, various organic solvents have been screened to determine the optimal medium. For instance, in a model reaction for N-sulfonylation, solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF) were evaluated. nih.gov DCM often emerges as a superior choice, providing a balance of solubility for the starting materials and intermediates, leading to higher product yields compared to other solvents. nih.gov Poor yields in solvents like THF and MeCN can sometimes be attributed to lower solubility of reactants or unfavorable interactions with reaction intermediates. nih.govnih.gov The solvolysis of sulfonyl chlorides has been studied in a wide array of hydroxylic solvents to understand the influence of solvent nucleophilicity and ionizing power on the reaction mechanism. nih.govresearchgate.net

Table 1: Effect of Different Solvents on a Model Sulfonylation Reaction Yield

| Solvent | Base | Yield (%) |

|---|---|---|

| Dichloromethane (DCM) | Pyridine (B92270) | 85 |

| Acetonitrile (MeCN) | Pyridine | 57 |

| Tetrahydrofuran (THF) | Pyridine | 41 |

| N,N-Dimethylformamide (DMF) | Pyridine | 62 |

Data derived from a representative sulfonylation reaction to illustrate solvent effects. nih.gov

Temperature is a crucial parameter that directly impacts the rate and selectivity of the synthesis. In many procedures for preparing sulfonyl chlorides, precise temperature control is necessary to prevent the decomposition of thermally sensitive intermediates, such as diazonium salts, which are sometimes used in the process. acs.org For example, maintaining temperatures below 5°C is often required to avoid uncontrolled decomposition. acs.org

In other cases, temperature affects both reaction kinetics and solubility. A study on a related sulfonylation showed that when the reaction was conducted at 0°C, the solubility of the raw materials was poor, necessitating an extended reaction time of 18 hours. nih.gov In contrast, performing the same reaction at room temperature allowed for a shorter reaction time but resulted in a lower yield of 51%. nih.gov This highlights the trade-off between reaction rate, solubility, and product yield that must be optimized. Continuous flow reactors offer an advantage in this regard by enabling exquisite control over reaction parameters like temperature, which can improve process safety by preventing thermal runaway in highly exothermic reactions. rsc.org While detailed pressure control studies for this specific compound are not prevalent in the literature, it remains a key parameter for process safety and optimization in large-scale industrial synthesis, particularly when dealing with gaseous reagents like chlorine or byproducts like hydrogen chloride. google.com

Table 2: Influence of Temperature on a Model Sulfonylation Reaction

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 18 | 75 |

| Room Temperature | 10 | 51 |

Illustrative data based on a representative sulfonylation process. nih.gov

Modern synthetic methods increasingly employ specific reagents to achieve cleaner and more efficient transformations under milder conditions. For the preparation of sulfonyl chlorides, N-Chlorosuccinimide (NCS) and Sodium chlorite (NaClO2) have emerged as effective reagents.

N-Chlorosuccinimide (NCS): NCS can be used to generate sulfonyl chlorides from their precursors. For example, a sulfonyl chloride can be prepared by treating the corresponding sodium sulfinate with NCS in a solvent like dichloromethane. chemicalbook.com This approach is often used for in situ generation of the sulfonyl chloride, which is then immediately reacted with another nucleophile in the reaction vessel. chemicalbook.com

Sodium Chlorite (NaClO2): The use of NaClO2 represents a convenient, safe, and environmentally conscious method for synthesizing sulfonyl chlorides from various sulfur-containing starting materials like thiols, disulfides, and S-alkyl isothiourea salts. organic-chemistry.org This NaClO2-mediated oxidative chlorination is typically performed in an aqueous medium, which is a significant advantage from a green chemistry perspective. researchgate.netfigshare.com The reaction mechanism is believed to involve the formation of hypochlorous acid from the reaction of NaClO2 with HCl, which then oxidizes the sulfur species to the desired sulfonyl chloride. organic-chemistry.org This method avoids the use of hazardous reagents and malodorous thiols directly, offering high yields and operational simplicity. organic-chemistry.orgscispace.com

Green Chemistry Principles in the Synthesis of 4,6-Dichloropyridine-2-sulfonyl chloride

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance for achieving sustainability and minimizing environmental impact. mdpi.com This involves designing processes that are resource-efficient, generate minimal waste, and use less hazardous substances. rsc.org

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-factor). globalresearchonline.netsheldon.nl

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms of the reactants are incorporated into the desired final product. researchgate.net A reaction with 100% atom economy has no byproducts; all reactant atoms are found in the product. rsc.org Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. globalresearchonline.net

E-Factor: Developed by Roger Sheldon, the E-factor provides a more practical measure of waste generation. It is defined as the mass ratio of waste produced to the mass of the desired product. rsc.orgsheldon.nl The calculation includes everything except the desired product, accounting for reaction byproducts, solvent losses, and process aids, but generally excludes process water. sheldon.nl A lower E-factor signifies a more efficient and less wasteful process, with an ideal value of 0. sheldon.nl The pharmaceutical industry has historically had very high E-factors, often ranging from 25 to >100, largely due to complex, multi-step syntheses. rsc.orgsheldon.nl

Table 3: Typical E-Factors Across Different Chemical Industry Segments

| Industry Segment | Annual Product Tonnage | E-Factor (kg waste / kg product) |

|---|---|---|

| Oil Refining | 10⁶ - 10⁸ | <0.1 |

| Bulk Chemicals | 10⁴ - 10⁶ | <1 - 5 |

| Fine Chemicals | 10² - 10⁴ | 5 - >50 |

| Pharmaceuticals | 10 - 10³ | 25 - >100 |

Source: Data adapted from Sheldon, R. A. sheldon.nl

Solvents are a major contributor to the waste generated in the fine chemical and pharmaceutical industries, often accounting for the largest mass component in a reaction. rsc.orgnih.gov Therefore, effective solvent management is a cornerstone of green synthesis.

Solvent Selection: The ideal green solvent is non-toxic, readily available from renewable resources, biodegradable, and easily recyclable. mdpi.com Water is often an excellent choice when chemically compatible with the reaction, as seen in NaClO2-mediated oxidative chlorinations. rsc.org Supercritical carbon dioxide (scCO2) is another green alternative due to its non-toxic, non-flammable nature and ease of removal. mdpi.com When organic solvents are necessary, the choice should be guided by safety, health, and environmental criteria, avoiding highly hazardous solvents where possible.

Waste Minimization: A key strategy for waste minimization is to reduce the number of synthetic steps, as this often eliminates the need for intermediate isolations and purifications, which are solvent-intensive processes. nih.gov Another powerful technique is the use of a reagent that can also function as the solvent. For example, in the related synthesis of 4,6-dichloropyrimidine, using thionyl chloride as both the chlorinating agent and the reaction solvent eliminates the need for an additional organic solvent. google.com This approach simplifies the process and allows for the excess thionyl chloride to be recovered by distillation and recycled for subsequent batches, significantly reducing waste and improving the process mass intensity. google.com The final waste stream in such a process is primarily composed of inorganic salts, which can be managed more easily than large volumes of organic solvent waste. google.com

Table 4: Strategies for Greener Solvent Use and Waste Minimization

| Strategy | Description | Example |

|---|---|---|

| Use of Benign Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives. | Using water as a solvent for oxyhalogenation or NaClO2-mediated reactions. researchgate.netrsc.org |

| Solvent as Reagent | Utilizing a liquid reagent as the reaction medium to eliminate the need for a separate solvent. | Using excess thionyl chloride as both a chlorinating agent and the solvent. google.com |

| Solvent Recovery & Recycling | Implementing distillation or other separation techniques to recover and reuse solvents. | Recovering excess thionyl chloride and catalysts via rectification for reuse. google.com |

| Solvent-Free Reactions | Conducting reactions without any solvent, often using mechanochemistry or neat reactants. | "The best solvent is no solvent" philosophy, minimizing waste generation at the source. nih.gov |

Sustainable Reagent Development and Recycling

The production of 4,6-Dichloropyridine-2-sulfonyl chloride is increasingly being scrutinized through the lens of green chemistry, prompting research into more sustainable reagents and the implementation of recycling protocols to minimize environmental impact and production costs. Key areas of development include the substitution of hazardous reagents and the recovery and reuse of solvents and catalysts.

Alternative Chlorinating and Oxidizing Agents: Traditional methods for synthesizing sulfonyl chlorides often involve reagents like phosphorus pentachloride or excess thionyl chloride, which can be hazardous and produce significant waste. Research into greener alternatives focuses on agents that are more benign and efficient. For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been explored as an effective oxidant for converting thiols to sulfonyl chlorides in more sustainable solvents like water or ethanol. This approach offers the potential for a solvent-free workup, significantly reducing the generation of volatile organic compound (VOC) waste. Another strategy involves the oxidative chlorination of precursor compounds using systems like HCl/NaOCl, which generates the reactive species in situ under milder conditions.

Reagent and Catalyst Recycling: A significant advancement in making the synthesis process more sustainable is the ability to recycle key reagents. In processes analogous to the synthesis of related chloropyrimidines, methodologies have been developed for the recovery of both the chlorinating agent and the catalyst. For example, in a synthesis process for 4,6-dichloropyrimidine that uses thionyl chloride as both a reagent and a solvent, the excess thionyl chloride can be recovered via rectification after the reaction is complete. google.com Similarly, catalysts such as N,N-dimethylaniline can be recovered by neutralizing the residual reaction mixture and separating the layers. google.com

These recycling efforts not only reduce the consumption of raw materials but also decrease the volume and hazard level of the waste stream. The wastewater generated from such processes is primarily composed of simple salts like sodium sulfite (B76179) and sodium chloride, which are more manageable than complex organic waste. google.com

The following table summarizes the recovery efficiency for key reagents in a related synthesis, illustrating the potential for sustainable practices in the production of chlorinated pyridine compounds.

| Reagent | Recovery Method | Purity of Recovered Reagent | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| Thionyl chloride | Rectification | 99.0-99.3% | 92.0-93.6% | google.com |

| N,N-dimethylaniline | Neutralization and Phase Separation | 98.8-99.3% | 90.0-93.3% | google.com |

Scalability Studies and Process Intensification for 4,6-Dichloropyridine-2-sulfonyl chloride Production

Scaling the production of 4,6-Dichloropyridine-2-sulfonyl chloride from laboratory to industrial scale presents challenges related to reaction control, safety, and efficiency. Process intensification, particularly the transition from traditional batch reactors to continuous flow manufacturing, is a key strategy for addressing these challenges.

From Batch to Continuous Flow: Conventional batch production of sulfonyl chlorides can be difficult to scale due to the highly exothermic nature of chlorosulfonation reactions. rsc.org Poor heat transfer in large batch reactors can lead to temperature spikes, reducing selectivity and creating safety hazards. Continuous flow chemistry offers a solution by utilizing reactors with high surface-area-to-volume ratios, which allows for superior temperature control and enhanced safety. rsc.orgmdpi.com

In this approach, reagents are pumped through a network of tubes or a series of continuous stirred-tank reactors (CSTRs). mdpi.comcetjournal.it This setup enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. rsc.org For sulfonyl chloride synthesis, continuous flow systems can safely handle potent reagents like chlorosulfonic acid at elevated temperatures, which would be hazardous in a large-scale batch process. mdpi.comresearchgate.net

Benefits of Process Intensification: Process intensification through continuous manufacturing offers several quantifiable advantages over batch processing. A primary metric is the improvement in space-time yield (STY), which measures the amount of product produced per unit of reactor volume per unit of time. Studies on the automated continuous synthesis of aryl sulfonyl chlorides have demonstrated a significant increase in STY compared to optimized batch conditions. mdpi.com This improvement stems from the ability to run reactions at higher concentrations and temperatures safely, coupled with the elimination of downtime between batches. mdpi.comresearchgate.net

Furthermore, automation integrated into continuous systems allows for real-time monitoring and control of the process, ensuring reliability and consistency during large-scale production runs. mdpi.comresearchgate.net This leads to a reduction in waste, lower solvent usage, and a smaller manufacturing footprint. cetjournal.it

The following table compares key performance indicators for a generic aryl sulfonyl chloride synthesis in both batch and continuous flow systems, highlighting the advantages of process intensification.

| Parameter | Optimized Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Production Scale | ~65 g in 6.5 h | ~500 g in 12 h | mdpi.com |

| Space-Time Yield (g L⁻¹ h⁻¹) | 72 | 139 | mdpi.com |

| Safety Profile | Limited by exothermic quench; slow addition required | Superior heat management; safer handling of corrosive reagents | rsc.orgmdpi.com |

| Process Control | Manual control of additions and temperature | Automated feedback controllers for flow rates and conditions | mdpi.comresearchgate.net |

Reactivity Profiles and Mechanistic Investigations of 4,6 Dichloropyridine 2 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride (-SO₂Cl) group is an exceptionally reactive electrophile, a characteristic that stems from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the central sulfur atom. nih.govd-nb.info This polarization renders the sulfur atom highly electron-deficient and susceptible to attack by a wide variety of nucleophiles. In the context of 4,6-Dichloropyridine-2-sulfonyl chloride, the electrophilicity of the sulfonyl group is further amplified by the electron-withdrawing inductive and resonance effects of the dichloropyridine ring.

The presence of two chlorine atoms and a heterocyclic nitrogen atom deactivates the ring, pulling electron density away from the C2 position and, by extension, from the attached sulfonyl chloride moiety. This electronic arrangement makes the sulfur center even more positive, enhancing its reactivity compared to simple benzenesulfonyl chlorides. mdpi.com However, studies on sterically hindered arenesulfonyl chlorides have shown that ortho-substituents can sometimes lead to an unexpected acceleration of nucleophilic substitution, a factor that could be relevant to the pyridine (B92270) nitrogen's proximity. mdpi.com The high reactivity of the sulfonyl chloride group makes it a versatile synthetic handle for the introduction of the 4,6-dichloropyridin-2-sulfonyl moiety into various molecular scaffolds. nih.govresearchgate.net

Nucleophilic Attack Pathways on 4,6-Dichloropyridine-2-sulfonyl chloride

Nucleophilic attack on 4,6-Dichloropyridine-2-sulfonyl chloride predominantly occurs at the electrophilic sulfur atom of the sulfonyl chloride group. This reaction proceeds via a nucleophilic substitution mechanism, where the incoming nucleophile displaces the chloride ion, which functions as a good leaving group. This pathway is the basis for the synthesis of a wide array of important sulfur-containing compounds.

The reaction between sulfonyl chlorides and primary or secondary amines is a cornerstone of medicinal chemistry, providing a reliable route to sulfonamides. ekb.egsigmaaldrich.com 4,6-Dichloropyridine-2-sulfonyl chloride readily reacts with nitrogen nucleophiles, such as alkylamines, arylamines, and other heterocyclic amines, to yield the corresponding N-substituted sulfonamides. These reactions are typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. ekb.egorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of the chloride ion and deprotonation of the nitrogen atom. The reaction conditions can be tailored to accommodate a wide range of amine substrates.

Table 1: Illustrative Conditions for Sulfonamide Synthesis from Aryl Sulfonyl Chlorides and Amines

| Amine Nucleophile | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | - | Diethyl ether | 85 | ekb.eg |

| Various amines | Aryl sulfonyl chlorides | Triethylamine (TEA) | Dichloromethane (DCM) | 85 | ekb.eg |

| Benzylamine | In-situ generated heteroaryl sulfonyl chloride | - | - | ~100 | ekb.eg |

| Aliphatic/Aromatic amines | In-situ generated sulfonyl chloride | Base | Dichloromethane (DCM) | - | ekb.eg |

This table presents generalized findings for the synthesis of sulfonamides and is intended to be illustrative of typical reaction parameters.

When 4,6-Dichloropyridine-2-sulfonyl chloride is treated with oxygen nucleophiles, such as alcohols or phenols, the corresponding sulfonate esters are formed. This transformation follows a similar mechanistic pathway to sulfonamide formation, involving nucleophilic attack by the hydroxyl group on the electrophilic sulfur atom. youtube.com A non-nucleophilic base, such as pyridine, is commonly added to the reaction mixture to act as a scavenger for the liberated HCl. youtube.com

The mechanism begins with the alcohol's oxygen attacking the sulfur center, displacing the chloride leaving group in an Sₙ2-like process at the sulfur atom. youtube.com A subsequent deprotonation of the oxonium intermediate by the base yields the final sulfonate ester product. youtube.comyoutube.com

The formation of sulfones from sulfonyl chlorides can be achieved through reactions with carbon-based nucleophiles, particularly organometallic reagents. Reagents such as Grignard reagents (R-MgX) or organozinc compounds can react with 4,6-Dichloropyridine-2-sulfonyl chloride to form a new sulfur-carbon bond, yielding a sulfone. nih.gov

Additionally, α-sulfonyl carbanions, which are valuable nucleophiles for creating C-C bonds, can be involved in reactions that ultimately lead to more complex sulfone structures. nih.gov The reaction of 4-picoline derivatives with aryl sulfonyl chlorides, for instance, proceeds through the formation of an alkylidene dihydropyridine intermediate, resulting in the sulfonylation of the picolyl C-H bond. nih.gov This highlights the potential for 4,6-Dichloropyridine-2-sulfonyl chloride to react with stabilized carbanions to form picolyl sulfones. nih.gov

Sulfonyl chlorides can be converted into the corresponding sulfonyl fluorides, which are often more stable and exhibit unique reactivity. researchgate.net This transformation is typically accomplished through a halide exchange (Halex) reaction, where the chloride is displaced by a fluoride (B91410) ion from a fluoride salt. organic-chemistry.orgorganic-chemistry.org

A simple and effective method for this conversion involves reacting the sulfonyl chloride with potassium fluoride (KF) in a water/acetone biphasic mixture. organic-chemistry.orgnih.gov This procedure is known for its mild conditions and high yields across a broad range of substrates. organic-chemistry.org Another approach involves the in-situ generation of the sulfonyl chloride from a sulfonamide, followed by immediate conversion to the more robust sulfonyl fluoride using KF. researchgate.net

Table 2: Methods for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

| Fluoride Source | Solvent System | Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Water/Acetone | Mild, biphasic | High yields (84-100%), broad scope | organic-chemistry.orgnih.gov |

| Potassium Fluoride (KF) | Acetonitrile | 60 °C | In-situ conversion from sulfonamide | researchgate.net |

| Potassium bifluoride (KHF₂) | - | - | Used for imidazole-to-fluorine exchange | organic-chemistry.org |

This table summarizes common laboratory methods for synthesizing sulfonyl fluorides from sulfonyl chlorides.

Reactivity of the Dichloropyridine Ring in 4,6-Dichloropyridine-2-sulfonyl chloride

The pyridine ring in 4,6-Dichloropyridine-2-sulfonyl chloride is significantly electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing nature of the two chlorine substituents and the sulfonyl chloride group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), where one or both of the chlorine atoms at the C4 and C6 positions can be displaced by a nucleophile. mdpi.com

The positions C4 and C6 are activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized by the ring nitrogen. In symmetrically substituted 4,6-dichloropyrimidines, which are analogous to the dichloropyridine system, SₙAr reactions with nucleophilic amines proceed effectively under stoichiometric control. mdpi.com

Competition between different nucleophiles, such as amines (soft nucleophiles) and alkoxides (hard nucleophiles), can lead to different products. mdpi.com The reaction conditions, including the nature of the nucleophile, solvent, and base, can be manipulated to control the selectivity of the substitution, potentially allowing for sequential displacement of the chlorine atoms to build complex, polysubstituted pyridine scaffolds. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) at Chloro-Substituted Positions

The pyridine ring in 4,6-Dichloropyridine-2-sulfonyl chloride is electron-deficient, a characteristic enhanced by the inductive and mesomeric effects of the nitrogen atom and the strongly electron-withdrawing sulfonyl chloride group. This electronic deficiency makes the chloro-substituted positions at C4 and C6 susceptible to Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The subsequent departure of the chloride leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex is a crucial factor in determining the feasibility and regioselectivity of the reaction. stackexchange.com For pyridine derivatives, attack at the C2 and C4 positions (ortho and para to the nitrogen) is generally favored because the negative charge in one of the resonance structures of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comstackexchange.com

In molecules like 4,6-Dichloropyridine-2-sulfonyl chloride, several reactive sites exist, leading to questions of regioselectivity (which chlorine is replaced) and chemoselectivity (does the nucleophile attack a C-Cl bond or the S-Cl bond).

Regioselectivity: The C4 and C6 positions of the pyridine ring are electronically distinct. Generally, in nucleophilic aromatic substitutions on pyridine and pyrimidine systems, the C4 position (para to the nitrogen) is more reactive than the C2 position (ortho to the nitrogen). stackexchange.com This preference is often attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position. stackexchange.com In the case of 4,6-dichloropyridine derivatives, substitution typically occurs preferentially at the C4 position over the C6 position, which is electronically analogous to a C2 position. The presence of substituents can, however, significantly alter this selectivity. For the analogous 2,4-dichloropyrimidine system, it has been noted that while C4 substitution is common, the introduction of an electron-donating group at C6 can reverse this preference, favoring C2 substitution. wuxiapptec.com

Chemoselectivity: The molecule possesses two types of electrophilic centers: the carbon atoms attached to chlorine (for SNAr) and the sulfur atom of the sulfonyl chloride group (for sulfonylation). The reaction outcome depends on the nature of the nucleophile and the reaction conditions. A systematic study on halo(het)arene sulfonyl halides revealed that SNAr-reactive sulfonyl chlorides typically undergo sulfonamide synthesis first when reacting with amines. chemrxiv.org However, competition between SNAr and sulfonylation is a critical consideration. The use of "hard" nucleophiles (like alkoxides) versus "soft" nucleophiles (like amines) can influence the reaction pathway. mdpi.com For instance, in symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, competition between amine (soft) and alkoxide (hard) nucleophiles was observed, leading to products of both amination and solvolysis. mdpi.com

The choice of nucleophile and the specific reaction conditions (e.g., solvent, base, temperature) are paramount in controlling the outcome of reactions with 4,6-Dichloropyridine-2-sulfonyl chloride.

Nature of the Nucleophile: Different classes of nucleophiles exhibit distinct reactivity patterns. In studies on the related 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it was found that weak bases like anilines and secondary aliphatic amines selectively displace a chloride group. researchgate.net In contrast, stronger, deprotonated nucleophiles like anionic anilines tend to displace the sulfone group. researchgate.net This suggests that nucleophilicity and basicity play a key role. For instance, reactions of 2-MeSO₂-4-chloropyrimidine show a dichotomy in regioselectivity: amines react at C4, while harder nucleophiles like alkoxides and formamide anions react selectively at C2, a phenomenon attributed to hydrogen bonding between the nucleophile and the methylsulfonyl group's acidic protons, which directs the attack. wuxiapptec.com

Reaction Conditions: The solvent and base used can significantly impact yield and selectivity. In the SNAr amination of a dichloropyrimidine, screening of various bases and solvents showed that sodium hydrogen carbonate was an effective acid scavenger, leading to high yields. researchgate.net For bifunctional molecules like halo(het)arene sulfonyl halides, common arylation conditions, such as heating in DMF or NMP with an organic base, can lead to poor chemoselectivity between SNAr and sulfonylation. chemrxiv.org Lowering the temperature is a common strategy to improve selectivity in such competitive reactions. chemrxiv.org

Directed Ortho Metalation (DoM) Strategies for Pyridine Derivatives (if relevant)

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.fr The strategy relies on a "Directing Metalation Group" (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium base (e.g., n-butyllithium). baranlab.orgorganic-chemistry.org This coordination brings the base into proximity with an adjacent ortho-proton, facilitating its removal (deprotonation) to form a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with various electrophiles to introduce a new functional group exclusively at the ortho position. wikipedia.org

For a molecule like 4,6-Dichloropyridine-2-sulfonyl chloride, several functional groups could potentially act as DMGs:

The Pyridine Nitrogen: The nitrogen atom itself is a powerful DMG, directing metalation to the C2 and C6 positions.

The Sulfonyl Chloride Group: The oxygen atoms of the sulfonyl group can coordinate with lithium, directing metalation to the C3 position.

The Chloro Groups: Halogens can also act as DMGs, although they are generally weaker than amides or methoxy (B1213986) groups. A chloro group at C4 would direct to C3 and C5, while a C6 chloro group would direct to C5.

Cross-Coupling Reactions at Chloro-Substituted Positions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated N-heterocycles, the site-selectivity of these reactions is a key challenge. Conventionally, cross-coupling occurs preferentially at the C-X bond adjacent (alpha) to the ring nitrogen (the C2 or C6 position). nih.gov This innate reactivity bias makes selective functionalization at positions distal to the nitrogen, such as C4, very challenging. nih.gov

However, recent advances have shown that this conventional selectivity can be overturned through ligand control. For 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand was shown to promote room-temperature Suzuki cross-coupling with high selectivity at the C4 position. nih.gov This method allows for the formation of C4-C(sp²) and C4-C(sp³) bonds using organoboron, organozinc, and organomagnesium reagents. nih.gov This strategy provides access to previously underexplored chemical space. nih.gov

Furthermore, it has been demonstrated that ligand-free conditions, known as "Jeffery" conditions, can dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridines. nih.gov These findings are directly applicable to 4,6-Dichloropyridine-2-sulfonyl chloride, suggesting that selective cross-coupling at either the C4 or C6 positions is achievable by carefully selecting the catalyst, ligand, and reaction conditions.

It is also noteworthy that sulfonyl chlorides themselves can participate in cross-coupling reactions. Iron-catalyzed desulfinylative cross-coupling reactions between sulfonyl chlorides and Grignard reagents have been developed, which result in the formation of a C-C bond at the position previously holding the sulfonyl chloride group. researchgate.netcore.ac.uk

Mechanistic Elucidation of Key Transformations Involving 4,6-Dichloropyridine-2-sulfonyl chloride

Understanding the underlying mechanisms of the reactions involving 4,6-Dichloropyridine-2-sulfonyl chloride is crucial for predicting and controlling its chemical behavior. Key transformations primarily include Nucleophilic Aromatic Substitution (SNAr), which typically proceeds through a stepwise mechanism. This classical pathway involves the initial attack of the nucleophile to form a tetrahedral Meisenheimer intermediate, followed by the expulsion of the leaving group to restore aromaticity. stackexchange.com

However, some SNAr reactions have been shown to proceed through a concerted mechanism (cSₙAr), where bond formation and bond-breaking occur in a single step without the formation of a stable intermediate. nih.gov Such pathways are often observed when the aromatic ring lacks strong electron-withdrawing groups, which are necessary to stabilize the Meisenheimer complex. nih.gov Given the highly activated nature of the pyridine ring in the title compound, the stepwise mechanism is the more probable pathway for substitutions at the C4 and C6 positions.

Detailed kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, rates, and selectivities. While specific experimental kinetic data for 4,6-Dichloropyridine-2-sulfonyl chloride is scarce, computational studies on analogous systems, such as dichloropyrimidines, offer valuable mechanistic understanding.

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to map reaction energy profiles and analyze the structures of transition states and intermediates. For the SNAr reaction on 2,4-dichloropyrimidines, QM analyses have been used to explain the reversal of regioselectivity based on the substituents present on the ring. wuxiapptec.com These studies show that the calculated energy barrier for nucleophilic attack at C2 versus C4 can predict the experimentally observed product ratio. For example, in the reaction of 2-MeSO₂-4-chloropyrimidine with a formamide anion, the transition state for C2 attack was calculated to be significantly lower in energy than for C4 attack, explaining the high C2 regioselectivity. wuxiapptec.com This stabilization was attributed to favorable hydrogen bonding interactions in the C2 transition state. wuxiapptec.com

The table below summarizes representative computational findings for the SNAr reaction on a model dichloropyrimidine system, illustrating how thermodynamic data (in the form of relative transition state energies) can elucidate regioselectivity.

| Substrate System | Nucleophile | Attacked Position | Relative Transition State Energy (kcal/mol) | Predicted Major Product | Reference Concept |

|---|---|---|---|---|---|

| 2,4-Dichloro-6-methoxypyrimidine | Bromide (surrogate) | C2 | 0.0 | C2-Substituted | wuxiapptec.com |

| 2,4-Dichloro-6-methoxypyrimidine | Bromide (surrogate) | C4 | +1.4 | C2-Substituted | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Formamide Anion | C2 | 0.0 | C2-Substituted | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Formamide Anion | C4 | +4.12 | C2-Substituted | wuxiapptec.com |

These computational approaches provide a powerful framework for understanding the kinetic and thermodynamic factors that govern the reactivity and selectivity of complex molecules like 4,6-Dichloropyridine-2-sulfonyl chloride.

Identification of Reaction Intermediates

Direct experimental identification of reaction intermediates for 4,6-Dichloropyridine-2-sulfonyl chloride is not extensively documented. However, based on the known reactivity of similar heterocyclic systems, several key intermediates can be postulated. In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on the electron-deficient pyridine ring is expected to form a Meisenheimer complex. This intermediate is a resonance-stabilized anionic σ-complex. For instance, in reactions involving amines with the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the formation of such intermediates is a key step in the substitution of the chloro or sulfonyl groups researchgate.net.

Another potential intermediate arises from the high reactivity of the pyridine-2-sulfonyl chloride moiety itself. It has been noted that pyridine-2-sulfonyl chloride is highly reactive and can be trapped by nucleophiles mit.edu. In the reaction of 2-pyridylzinc bromide with 2,4,6-trichlorophenyl chlorosulfate, the transiently formed pyridine-2-sulfonyl chloride is proposed to be trapped by the liberated 2,4,6-trichlorophenoxide mit.edu. This suggests that in the presence of nucleophiles, an initial reaction at the sulfonyl chloride group can lead to short-lived, highly reactive intermediates.

In the context of C-H sulfonylation of 4-alkylpyridines, N-sulfonyl 4-alkylidene dihydropyridine intermediates have been proposed nih.gov. While 4,6-Dichloropyridine-2-sulfonyl chloride does not have an alkyl group at the 4-position, this highlights the possibility of intermediates involving the pyridine nitrogen and the sulfonyl group under certain reaction conditions.

Table 1: Plausible Intermediates in Reactions of 4,6-Dichloropyridine-2-sulfonyl chloride

| Intermediate Type | Description | Potential Reaction Type |

| Meisenheimer Complex | Anionic σ-complex formed by nucleophilic attack on the pyridine ring. | Nucleophilic Aromatic Substitution (SNAr) |

| Activated Sulfonate Ester | Formed by the reaction of the sulfonyl chloride with a nucleophile, creating a more reactive species. | Nucleophilic Acyl Substitution |

| N-Sulfonylpyridinium Salt | Formed by the reaction of the pyridine nitrogen with an electrophile or rearrangement. | Electrophilic Addition / Rearrangement |

Isotopic Labeling Experiments for Mechanism Probing

In the context of 4,6-Dichloropyridine-2-sulfonyl chloride, isotopic labeling could be employed in several ways to probe its reaction mechanisms:

¹⁸O-Labeling: By using ¹⁸O-labeled water or alcohols in hydrolysis or alcoholysis reactions, the fate of the oxygen atom can be traced. This would help to determine whether the reaction proceeds through a direct displacement at the sulfur atom or involves the formation of a sulfene intermediate.

³⁵Cl/³⁷Cl Kinetic Isotope Effect: Measuring the kinetic isotope effect using chlorine isotopes could provide insight into the rate-determining step of reactions involving the displacement of the chloride from the sulfonyl group or the pyridine ring. A significant isotope effect would suggest that the C-Cl or S-Cl bond cleavage is involved in the rate-determining step.

¹⁵N-Labeling: Incorporating a ¹⁵N isotope into the pyridine ring would allow for the tracking of the pyridine moiety in complex reactions and could help to identify any rearrangements or unexpected reaction pathways involving the nitrogen atom.

These hypothetical experiments, based on established methodologies, would provide valuable data to support or refute proposed mechanistic pathways for reactions involving 4,6-Dichloropyridine-2-sulfonyl chloride.

Radical Pathways in Sulfonylation Reactions

Sulfonyl chlorides are known precursors for sulfonyl radicals, which can participate in a variety of chemical transformations rsc.org. The generation of sulfonyl radicals can be initiated by heat, light, or redox processes. While specific studies on radical pathways involving 4,6-Dichloropyridine-2-sulfonyl chloride are limited, the general reactivity of sulfonyl chlorides suggests that such pathways are plausible.

Visible-light-activated processes have been shown to generate sulfonyl radicals from sulfonyl chlorides for the formation of sulfonates and sulfonamides rsc.org. This suggests that under photochemical conditions, 4,6-Dichloropyridine-2-sulfonyl chloride could undergo homolytic cleavage of the S-Cl bond to form a 4,6-dichloropyridine-2-sulfonyl radical. This radical could then add to unsaturated bonds or participate in other radical-mediated processes.

Furthermore, the product ion spectra of pyridine-3-sulfonyl derivatives in mass spectrometry show the presence of radical cations, indicating that the pyridine sulfonyl moiety can support radical species nih.gov. This observation lends further support to the possibility of radical intermediates in the chemical reactions of 4,6-Dichloropyridine-2-sulfonyl chloride.

The potential for radical pathways adds another dimension to the reactivity profile of this compound, particularly in the context of modern synthetic methods that utilize radical intermediates.

Applications of 4,6 Dichloropyridine 2 Sulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The structural framework of 4,6-Dichloropyridine-2-sulfonyl chloride makes it an ideal starting material for the construction of more elaborate heterocyclic systems. sigmaaldrich.comossila.comaksci.comapolloscientific.co.uk Its utility in this regard stems from the ability to selectively functionalize the different reactive sites on the pyridine (B92270) ring.

The synthesis of substituted pyridine derivatives is a cornerstone of medicinal and materials chemistry, and 4,6-Dichloropyridine-2-sulfonyl chloride serves as a key intermediate in this endeavor. organic-chemistry.orgresearchgate.netrasayanjournal.co.in The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity enables the creation of a library of substituted pyridines with tailored electronic and steric properties.

For instance, the reaction of 4,6-Dichloropyridine-2-sulfonyl chloride with various amines can lead to the selective displacement of one or both chlorine atoms, yielding amino-substituted pyridine derivatives. researchgate.net Similarly, other nucleophiles can be employed to introduce different substituents, thereby generating a diverse array of pyridine-based scaffolds.

A notable application is in the synthesis of polysubstituted pyridine derivatives, where sequential and controlled reactions at the chloro- and sulfonyl chloride moieties allow for the precise installation of different functionalities around the pyridine core. researchgate.net

Table 1: Examples of Substituted Pyridine Derivatives from 4,6-Dichloropyridine-2-sulfonyl chloride

| Starting Material | Reagent/Condition | Product | Application Area |

|---|---|---|---|

| 4,6-Dichloropyridine-2-sulfonyl chloride | Amine | 4-Amino-6-chloropyridine-2-sulfonyl derivative | Pharmaceutical intermediate |

| 4,6-Dichloropyridine-2-sulfonyl chloride | Alkoxide | 4-Alkoxy-6-chloropyridine-2-sulfonyl derivative | Agrochemical synthesis |

Beyond simple substitution, 4,6-Dichloropyridine-2-sulfonyl chloride is instrumental in the synthesis of fused pyridine rings and more complex polycyclic systems. nih.govrsc.orgresearchgate.net By choosing appropriate reaction partners and conditions, intramolecular cyclization reactions can be induced to form bicyclic and tricyclic heterocyclic compounds.

These reactions often involve the initial substitution of one of the chlorine atoms, followed by a subsequent reaction involving the remaining chloro or sulfonyl chloride group to close a new ring. This strategy has been successfully employed to construct a variety of fused systems, which are prevalent in many biologically active molecules and functional materials. The ability to build such complex molecular architectures from a relatively simple starting material highlights the synthetic power of this dichlorinated pyridine derivative. rsc.org

Utility in the Formation of Sulfonylated Compounds

The sulfonyl chloride group is a highly reactive functional group that readily participates in reactions with a wide range of nucleophiles. This reactivity is central to the utility of 4,6-Dichloropyridine-2-sulfonyl chloride in the synthesis of various sulfonylated compounds. nih.gov

The reaction of 4,6-Dichloropyridine-2-sulfonyl chloride with primary or secondary amines is a straightforward and efficient method for the preparation of a wide array of sulfonamides. eurjchem.comekb.egnih.govresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this transformation allows for the incorporation of a vast range of amine components, leading to sulfonamides with diverse structural features and potential biological activities. rasayanjournal.co.ineurjchem.com

The resulting dichloropyridine-sulfonamide scaffold can be further modified at the chlorine positions, providing access to a rich collection of complex molecules. These compounds are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in numerous therapeutic agents. ekb.egnih.gov

Table 2: Synthesis of Diverse Sulfonamides

| Amine Component | Base | Resulting Sulfonamide Structure |

|---|---|---|

| Aniline | Triethylamine | N-phenyl-4,6-dichloropyridine-2-sulfonamide |

| Piperidine | Pyridine | 1-[(4,6-Dichloropyridin-2-yl)sulfonyl]piperidine |

| Benzylamine | Sodium Bicarbonate | N-benzyl-4,6-dichloropyridine-2-sulfonamide |

In addition to sulfonamides, 4,6-Dichloropyridine-2-sulfonyl chloride is a valuable precursor for the synthesis of sulfonate esters. eurjchem.comnih.gov The reaction with alcohols or phenols, typically in the presence of a base, yields the corresponding sulfonate esters. eurjchem.comnih.gov These compounds are not only important in their own right but also serve as versatile intermediates in organic synthesis, for example, as leaving groups in nucleophilic substitution reactions.

Furthermore, the sulfonyl chloride moiety can react with other nucleophiles to generate a variety of other sulfonyl derivatives, expanding the synthetic utility of this building block.

The sulfonyl group of 4,6-Dichloropyridine-2-sulfonyl chloride can be incorporated into molecules as a sulfone moiety through various coupling reactions. rsc.orgmdpi.comorganic-chemistry.org For instance, in the presence of a suitable catalyst, it can undergo coupling reactions with organometallic reagents to form C-S bonds, leading to the formation of aryl or alkyl sulfones. nih.gov

These reactions provide a direct route to sulfone-containing pyridine derivatives, which are an important class of compounds with applications in materials science and medicinal chemistry. The ability to forge new carbon-sulfur bonds from this readily available starting material is a testament to its versatility in modern synthetic chemistry. nih.gov

Role in the Development of New Synthetic Methodologies

The highly reactive nature of the sulfonyl chloride group, combined with the specific electronic and steric properties imparted by the dichloropyridine ring, makes 4,6-Dichloropyridine-2-sulfonyl chloride a valuable reagent in the development of novel synthetic strategies. Its utility extends to the creation of complex molecular architectures and the exploration of new reaction pathways.

While specific research detailing the use of 4,6-Dichloropyridine-2-sulfonyl chloride as a central component in developing new catalytic cycles is specialized, its role can be understood through broader methodologies involving related pyridine sulfonyl chlorides. These compounds are key partners in transformations that rely on catalysis to achieve high efficiency and selectivity.

One such area is the development of catalytic C–H activation and functionalization reactions. For instance, a methodology has been developed for the C-sulfonylation of 4-alkylpyridines using various aryl sulfonyl chlorides, a reaction that proceeds in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). acs.orgnih.gov This transformation is significant as it allows for the direct functionalization of an otherwise unactivated picolyl C–H bond. acs.orgnih.gov

The proposed mechanism involves the initial N-sulfonylation of the alkylpyridine substrate, which activates the picolyl position for deprotonation. nih.gov The subsequent reaction is facilitated by a sulfonyl chloride that is activated by the DMAP catalyst. nih.gov Research has shown that a heteroaromatic 2-pyridylsulfonyl chloride can be an excellent partner in this reaction, affording the desired product in high yield and a short reaction time. nih.gov This indicates a clear potential for 4,6-Dichloropyridine-2-sulfonyl chloride to be employed in similar DMAP-catalyzed methodologies to synthesize novel functionalized pyridine derivatives. nih.gov The electronic-withdrawing effects of the chlorine atoms on the pyridine ring could influence reactivity and selectivity in such transformations.

| Entry | Aryl Sulfonyl Chloride | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Benzenesulfonyl chloride | 2 | 85 |

| 2 | 2,4,6-Trimethylbenzenesulfonyl chloride | 8 | 86 |

| 3 | 2,4,6-Triisopropylbenzenesulfonyl chloride | 8 | 80 |

| 4 | 1-Naphthalenesulfonyl chloride | 2 | 85 |

| 5 | 4-Nitrobenzenesulfonyl chloride | 6 | 84 |

| 6 | 2-Pyridylsulfonyl chloride | 1.5 | 81 |

The synthesis and application of sulfonyl chlorides are increasingly being scrutinized through the lens of green and sustainable chemistry. researchgate.net Traditional methods for preparing these crucial intermediates often involve harsh reagents like chlorosulfonic acid or aqueous chlorine, and the use of hazardous organic solvents. nih.govrsc.org The development of protocols that mitigate these environmental and safety concerns is a key goal in modern organic synthesis.

4,6-Dichloropyridine-2-sulfonyl chloride contributes to this field not necessarily through its own synthesis (which may still rely on traditional methods) but by its role as a building block in reactions that are being redesigned to be more sustainable. General strategies for greener synthesis of sulfonyl chlorides and their subsequent products like sulfonamides are highly relevant.

Key developments in sustainable protocols include:

Use of Safer Chlorinating Agents: Environmentally friendly methods have been developed using reagents like N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. A significant advantage of this method is that the byproduct, succinimide, can be recovered from the aqueous phase and recycled back into NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net

Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. Protocols have been established for the efficient synthesis of sulfonyl chlorides from thiols and disulfides using an oxone-KX (where X is Cl or Br) system in water, avoiding the need for volatile organic compounds (VOCs). rsc.org Similarly, the synthesis of sulfonamides, a primary application of sulfonyl chlorides, has been demonstrated in water, with products often collected by simple filtration. rsc.orgresearchgate.net

Avoiding Toxic Reagents: Modern methods aim to replace hazardous reagents. For example, palladium-catalyzed processes allow for the synthesis of arylsulfonyl chlorides under mild conditions, circumventing the need for strongly acidic and aggressive chlorinating agents. nih.gov The broader adoption of transition-metal-free synthetic methodologies is also a significant trend in green chemistry. researchgate.net

| Parameter | Traditional Methods | Sustainable/Green Protocols |

|---|---|---|

| Reagents | Aqueous chlorine, Chlorosulfonic acid, Thionyl chloride nih.govrsc.org | N-Chlorosuccinimide (recyclable), Oxone, NaOCl·5H₂O rsc.orgorganic-chemistry.orgacs.org |

| Solvents | Dichloromethane (DCM), other VOCs researchgate.net | Water, alternative solvents rsc.orgrsc.org |

| Conditions | Often harsh, strongly acidic nih.gov | Mild, often room temperature organic-chemistry.orgrsc.org |

| Byproducts | Acidic and/or toxic waste | Recyclable materials (e.g., succinimide), simple salts (e.g., NaCl) organic-chemistry.orgresearchgate.net |

Derivatization and Structural Modification Studies of 4,6 Dichloropyridine 2 Sulfonyl Chloride Derivatives

Systematic Modification of the Sulfonyl Chloride Group

The sulfonyl chloride group is a highly reactive electrophilic center, making it a prime target for systematic modification. Its conversion into other sulfonyl derivatives, such as sulfonic acids, salts, and alternative sulfonyl halides, is fundamental to creating new molecular entities.

The hydrolysis of aromatic sulfonyl chlorides to their corresponding sulfonic acids is a well-documented transformation. This reaction can occur in the presence of water, and the rate is influenced by the reaction medium, such as aqueous sulfuric acid solutions. acs.orgosti.gov While often considered a potential side reaction during the synthesis or handling of sulfonyl chlorides in aqueous environments, controlled hydrolysis provides a direct route to the sulfonic acid derivative. acs.org

The general mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. The resulting 4,6-dichloropyridine-2-sulfonic acid can then be readily converted to its corresponding salts by treatment with a suitable base. These sulfonic acid salts are often more stable and soluble than their sulfonyl chloride precursors, which can be advantageous for certain applications. researchgate.netnih.gov

Table 1: Conversion of Sulfonyl Chloride to Sulfonic Acid This table is illustrative, based on the general reactivity of sulfonyl chlorides.

| Reactant | Reagent | Product |

|---|---|---|

| 4,6-Dichloropyridine-2-sulfonyl chloride | H₂O | 4,6-Dichloropyridine-2-sulfonic acid |

| 4,6-Dichloropyridine-2-sulfonic acid | NaOH | Sodium 4,6-dichloropyridine-2-sulfonate |

The conversion of sulfonyl chlorides to sulfonyl fluorides is a synthetically valuable transformation, as sulfonyl fluorides exhibit unique reactivity and stability, making them important reagents in areas like SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. rhhz.netnih.govnih.gov The most common method for this conversion is a halogen exchange reaction, often referred to as a Finkelstein-type reaction, where the sulfonyl chloride is treated with a fluoride source. wikipedia.org

Potassium fluoride (KF), sometimes used with a phase-transfer catalyst like 18-crown-6, is a standard reagent for this purpose. rhhz.net The reaction proceeds via nucleophilic substitution at the sulfur atom, replacing the chloride with a fluoride. rhhz.netnih.gov Similar strategies can be envisioned for the synthesis of other sulfonyl halides, although the formation of sulfonyl fluorides is the most extensively studied due to their desirable properties. nih.gov

Table 2: Halogen Exchange Reaction on the Sulfonyl Group This table outlines common conditions for the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides.

| Starting Material | Fluoride Source | Catalyst/Solvent | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| Arenesulfonyl Chloride | KF | 18-crown-6 / Acetonitrile | Arenesulfonyl Fluoride | Good to Excellent | rhhz.net |

| Arenesulfonyl Chloride | KF | Water (boiling) | Arenesulfonyl Fluoride | Good | rhhz.net |

Functional Group Interconversions on the Dichloropyridine Moiety

The two chlorine atoms on the pyridine (B92270) ring of 4,6-Dichloropyridine-2-sulfonyl chloride are susceptible to modification, primarily through nucleophilic aromatic substitution and reductive dehalogenation, allowing for extensive functionalization of the heterocyclic core.

The pyridine ring, particularly when substituted with electron-withdrawing groups like two chloro atoms and a sulfonyl chloride group, is activated towards nucleophilic aromatic substitution (SNAr). nih.govpressbooks.pub The chlorine atoms at the C4 and C6 positions can be selectively displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. youtube.com

The regioselectivity of this substitution is highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.netwuxiapptec.com For dichloropyrimidine systems, which are electronically similar to dichloropyridines, studies have shown that factors such as the base and solvent can dictate which chlorine atom is preferentially substituted. researchgate.net In the case of 4,6-Dichloropyridine-2-sulfonyl chloride, the strongly electron-withdrawing sulfonyl chloride group at the C2 position activates both the C4 and C6 positions for attack. Subtle electronic and steric differences between these two positions, along with reaction conditions, will determine the final product distribution. wuxiapptec.com For instance, reactions with amines can be directed to selectively yield 4-amino-6-chloropyridine or 4-chloro-6-aminopyridine derivatives. researchgate.net

Table 3: Regioselectivity in Nucleophilic Aromatic Substitution This table presents illustrative data based on studies of related dichlorinated heterocycles like dichloropyrimidines.

| Substrate | Nucleophile | Base / Solvent | Major Product | Reference |

|---|---|---|---|---|

| Dichloro-heterocycle | Aniline | NaHCO₃ / Acetonitrile | C4-Substitution Product | researchgate.net |

| Dichloro-heterocycle | Secondary Aliphatic Amine | Weak Base | C4-Substitution Product | researchgate.net |

| Dichloro-heterocycle | Deprotonated Aniline | Strong Base | C2/C6-Substitution Product | researchgate.net |

Reductive dehalogenation provides a method for the selective removal of chlorine substituents, replacing them with hydrogen atoms. wikipedia.org This transformation is valuable for synthesizing monochloro- or fully dehalogenated pyridine-2-sulfonyl chloride derivatives, which can serve as precursors for further functionalization. Various methods can achieve this, including catalytic hydrogenation, metal-mediated reductions (e.g., with zinc or iron), and photoredox catalysis. wikipedia.orgresearchgate.net The choice of reducing agent and reaction conditions can potentially allow for the selective removal of one chlorine atom over the other, although this can be challenging. This process is often employed in bioremediation to break down chlorinated pollutants but is also a useful tool in organic synthesis. wikipedia.orgnih.gov

Design and Synthesis of Analogues with Modulated Reactivity and Selectivity

The synthetic strategies described above are integral to the rational design of analogues of 4,6-Dichloropyridine-2-sulfonyl chloride with fine-tuned properties. By systematically modifying the core structure, chemists can modulate the compound's reactivity and selectivity for specific synthetic goals.

For example, replacing one of the chloro-substituents via an SNAr reaction with an electron-donating group (e.g., an amino or methoxy (B1213986) group) will alter the electronic character of the pyridine ring. This, in turn, influences the reactivity of the remaining chlorine atom and the sulfonyl chloride group. google.comprepchem.com Similarly, converting the sulfonyl chloride to a more stable but still reactive sulfonyl fluoride changes its electrophilic profile, allowing for different types of subsequent reactions under milder conditions. nih.gov Through the combinatorial application of these derivatization techniques, a wide array of analogues can be synthesized, each with a unique reactivity pattern, making them valuable and versatile building blocks in medicinal and materials chemistry.

Computational and Theoretical Investigations of 4,6 Dichloropyridine 2 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4,6-Dichloropyridine-2-sulfonyl chloride. These methods model the molecule's electron distribution to predict its geometry, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edulibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability and chemical reactivity. acadpubl.eu

For 4,6-Dichloropyridine-2-sulfonyl chloride, the presence of highly electronegative chlorine atoms and the electron-withdrawing sulfonyl chloride group on the pyridine (B92270) ring significantly influences its electronic properties. These groups are expected to lower the energy levels of both the HOMO and LUMO. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, a key reaction pathway for sulfonyl chlorides.

Quantum chemical calculations can determine the energies of these orbitals and other related chemical reactivity descriptors.

Table 1: Illustrative Global Reactivity Descriptors Calculated from FMO Energies

| Parameter | Formula | Significance for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | - | Represents electron-donating ability |

| LUMO Energy (ELUMO) | - | Represents electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons |

FMO analysis also reveals the spatial distribution of these orbitals. In molecules with multiple functional groups, the HOMO and LUMO can be localized over specific regions, highlighting the most probable sites for reaction. nih.gov For 4,6-Dichloropyridine-2-sulfonyl chloride, the LUMO is expected to be localized significantly on the sulfur atom of the sulfonyl chloride group, confirming it as the primary electrophilic center for nucleophilic substitution reactions.

Molecular Electrostatic Potential (MEP or ESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. acadpubl.eursc.org The MEP map is color-coded to represent different potential values: regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For 4,6-Dichloropyridine-2-sulfonyl chloride, an MEP analysis would likely reveal the following features:

Negative Potential: The most negative regions would be concentrated around the two oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, due to the high electronegativity and lone pairs of these atoms. These sites represent the centers for interaction with electrophiles or hydrogen bond donors.

Positive Potential: A significant region of positive potential would be located around the sulfur atom of the sulfonyl group. This positive character is induced by the strong electron-withdrawing effect of the adjacent oxygen and chlorine atoms, making the sulfur atom the primary site for nucleophilic attack. The hydrogen atom on the pyridine ring would also exhibit a positive potential.

Neutral Regions: The carbon atoms of the pyridine ring and the chlorine atoms would exhibit intermediate potentials.

This visual representation of charge distribution complements FMO analysis in identifying the molecule's reactive centers. nih.gov

Theoretical calculations provide detailed information about the geometric and electronic nature of the bonds within the sulfonyl chloride group (-SO₂Cl). The geometry of this group is crucial for its reactivity. Computational methods can accurately predict bond lengths, bond angles, and dihedral angles.

In related aryl sulfonyl chlorides, the S=O bonds are typically short, indicating significant double bond character, while the S-Cl and S-C bonds are longer single bonds. nih.gov The geometry around the sulfur atom is approximately tetrahedral.

Table 2: Typical Calculated Bond Parameters for an Aryl Sulfonyl Chloride Moiety

| Bond/Angle | Type | Typical Calculated Value |

|---|---|---|

| S=O | Bond Length | ~ 1.43 Å |

| S-Cl | Bond Length | ~ 2.07 Å |

| S-C (aryl) | Bond Length | ~ 1.77 Å |

| O=S=O | Bond Angle | ~ 120-125° |